2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate
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Overview
Description
2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-halo ketones to form imidazo[1,2-a]pyridine derivatives. The specific steps include:
Formation of Pyridine Salt: Reacting 2-aminopyridine with α-halo ketones to form a pyridine salt.
Cyclization: The pyridine salt undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Functionalization: Introducing the 4-bromophenyl and piperazin-1-ylmethyl groups through substitution reactions.
Oxalate Formation: Finally, the compound is converted to its oxalate salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate has several scientific research applications:
Medicinal Chemistry: Used in the development of therapeutic agents due to its potential antiviral, antibacterial, and anticancer properties.
Biological Studies: Employed in studies to understand its interaction with biological targets and pathways.
Chemical Research: Utilized as a building block in the synthesis of more complex organic molecules.
Industrial Applications: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A simpler analog without the piperazin-1-ylmethyl group.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the piperazin-1-ylmethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H23BrN4O4 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;oxalic acid |
InChI |
InChI=1S/C19H21BrN4.C2H2O4/c1-14-3-2-10-24-17(13-23-11-8-21-9-12-23)18(22-19(14)24)15-4-6-16(20)7-5-15;3-1(4)2(5)6/h2-7,10,21H,8-9,11-13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
QIQHCHOMLFEZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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